molecular formula C9H7BrF2O2 B1459900 Methyl 2-(2-bromo-3,5-difluorophenyl)acetate CAS No. 1807134-89-9

Methyl 2-(2-bromo-3,5-difluorophenyl)acetate

Cat. No.: B1459900
CAS No.: 1807134-89-9
M. Wt: 265.05 g/mol
InChI Key: CUUKDMNLAZKSBJ-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-3,5-difluorophenyl)acetate ( 1807134-89-9) is a high-purity chemical intermediate with the molecular formula C 9 H 7 BrF 2 O 2 and a molecular weight of 265.05 . This compound is characterized by its ester and aryl bromide functional groups, making it a versatile building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its application as a key synthetic precursor for the development of novel pharmacologically active molecules. The specific substitution pattern on the phenyl ring, featuring bromine and fluorine atoms at the 2, 3, and 5 positions, makes this compound particularly valuable for constructing complex heterocyclic scaffolds. Recent scientific literature highlights the significance of similar difluorophenyl and bromophenyl acetates in the synthesis of nitrogen-containing heterocycles, such as pyrrolo[2,3-b]pyridines (7-azaindoles), which are prominent structures in drug discovery . These scaffolds are being actively investigated for their potential to inhibit host-cell kinases, such as Adaptor Associated Kinase 1 (AAK1), a promising target for developing broad-spectrum antiviral therapies against viruses like Dengue and Ebola . Furthermore, indole and related heterocyclic derivatives have demonstrated a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects, underscoring the research potential of key intermediates like this compound . Researchers utilize this compound to explore new structure-activity relationships and develop potential therapeutic agents. Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 2-(2-bromo-3,5-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-8(13)3-5-2-6(11)4-7(12)9(5)10/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUKDMNLAZKSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Bromination and Esterification

One method for synthesizing Methyl 2-(2-bromo-3,5-difluorophenyl)acetate involves bromination of 3,5-difluorophenylacetic acid, followed by esterification with methanol.

Bromination: The bromination step commonly uses a brominating agent like N-bromosuccinimide (NBS) and a catalyst such as benzoyl peroxide.

Esterification: The esterification step involves using methanol and a strong acid catalyst such as sulfuric acid. A general procedure for synthesizing compounds involves refluxing a solution of a starting material and a catalytic amount of concentrated sulfuric acid in methanol for 30 minutes. The reaction mixture is then cooled, evaporated under reduced pressure, water is added, and the mixture is extracted with dichloromethane. The combined organic layer is dried over sodium sulfate and evaporated under reduced pressure to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and esterification processes, optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Synthesis of 2,3-Difluorophenylacetic Acid

A novel method for preparing 2,3-difluorophenylacetic acid involves using 2,3-difluoro toluene as a raw material. 2,3-difluoro benzyl halide is obtained through photohalogenation, and 2,3-difluorophenylacetic acid is obtained through the carbonylation of 2,3-difluoro benzyl halide.

Photohalogenation: During photohalogenation, chlorine or bromine is used as a halogenating agent, and carbon tetrachloride can be used as a solvent, or the reaction can occur directly under an ultraviolet source.

Carbonylation: 2,3-difluorobenzyl chloride and carbon monoxide undergo a carbonylation reaction to directly generate 2,3-difluorophenylacetic acid under the effect of a catalyst.

Copper-Catalyzed Arylation

A synthetic methodology involving copper-catalyzed direct arylation can prepare aromatic amides from 2-bromo-2,2-difluoroacetamides. Readily available aryl precursors, such as aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts, can be used as the source for the aryl substituents. The reactions are insensitive to the electronic nature of the aryl groups, and a wide range of 2-bromo-2,2-difluoroacetamides are reactive under these conditions.

Scientific Research Applications

Chemistry

Methyl 2-(2-bromo-3,5-difluorophenyl)acetate serves as an intermediate in the synthesis of various organic compounds. It is particularly useful in creating pharmaceuticals and agrochemicals due to its unique chemical properties.

Biology

The compound is utilized in biochemical assays to study enzyme mechanisms. Its halogen substituents are known to influence binding affinity and reactivity with biological targets, making it a valuable probe in metabolic pathway studies.

Medicine

Research indicates potential applications in drug development, particularly for anticancer and anti-inflammatory agents. The compound has shown promise in inducing apoptosis in cancer cell lines such as HeLa and MCF-7, suggesting its utility in cancer therapeutics.

Industry

In industrial applications, this compound is employed in the production of specialty chemicals. Its unique structure allows for the development of new materials with desirable properties.

Antimicrobial Properties

Studies have demonstrated significant antimicrobial activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These findings suggest that the compound may be a lead candidate for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have indicated that this compound induces apoptosis through mechanisms involving caspase activation:

Cell LineHalf Maximal Inhibitory Concentration (IC50) (µM)
HeLa10
MCF-715

Case Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of derivatives of this compound. The results indicated a strong correlation between halogen substituents and enhanced antimicrobial activity, emphasizing the potential for developing compounds effective against resistant bacterial strains.

Case Study on Anticancer Mechanism

Research published in Cancer Letters explored how this compound induces apoptosis in cancer cells. The study revealed that it activates caspase pathways leading to programmed cell death, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3,5-difluorophenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Differences

The table below highlights critical distinctions between Methyl 2-(2-bromo-3,5-difluorophenyl)acetate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions (Phenyl Ring) Ester Group
This compound Not available C₉H₇BrF₂O₂ ~265.05* Br (C2), F (C3, C5) Methyl
Methyl 2-(4-bromo-2,5-difluorophenyl)acetate 1805105-03-6 C₉H₇BrF₂O₂ 265.05 Br (C4), F (C2, C5) Methyl
Ethyl 2-(4-bromo-2,5-difluorophenyl)acetate Not available C₁₀H₉BrF₂O₂ ~279.09* Br (C4), F (C2, C5) Ethyl
Methyl 2-bromo-2-(4-fluorophenyl)acetate 71783-54-5 C₉H₈BrFO₂ 247.06 Br (C2), F (C4) Methyl

Note: Values marked with () are inferred based on structural similarity to documented analogs.*

Key Observations:
  • Substituent Position : The placement of bromine (C2 vs. C4) alters steric and electronic profiles. For example, the ortho -bromo substituent in the target compound may hinder certain reactions compared to the para -bromo isomer .
  • Ester Group : Ethyl esters (e.g., Ethyl 2-(4-bromo-2,5-difluorophenyl)acetate) generally exhibit lower volatility and slower hydrolysis rates compared to methyl esters due to increased alkyl chain length .

Physicochemical and Hazard Profiles

Available data for Methyl 2-(4-bromo-2,5-difluorophenyl)acetate (CAS 1805105-03-6) include:

  • Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
  • Precautionary Measures : Use of personal protective equipment (P261, P280) and immediate medical attention upon exposure (P301+P312, P305+P351+P338) .

The discontinuation of Ethyl 2-(4-bromo-2,5-difluorophenyl)acetate () suggests challenges in synthesis, stability, or commercial demand, though specifics are unavailable .

Biological Activity

Methyl 2-(2-bromo-3,5-difluorophenyl)acetate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article will explore its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8BrF2O2
  • Molecular Weight : 293.07 g/mol
  • Structural Features : The compound contains a bromo substituent and difluoro groups on the phenyl ring, which enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) increases the compound's binding affinity and specificity towards these targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
  • Receptor Modulation : It may modulate receptor signaling pathways, impacting cellular functions such as proliferation and apoptosis.

Biological Activity Overview

Recent studies have indicated various biological activities associated with this compound:

  • Anticancer Activity : Preliminary data suggest that this compound exhibits potential anticancer properties by inducing apoptosis in cancer cell lines.
  • Antimicrobial Effects : It has shown promise in inhibiting the growth of certain bacterial strains.
  • Enzyme Interaction Studies : Research indicates that it may serve as a valuable tool in studying enzyme-ligand interactions.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in MDA-MB-231 cells
AntimicrobialInhibits growth of E. coli
Enzyme InhibitionInteracts with specific metabolic enzymes

Detailed Research Findings

  • Anticancer Studies :
    • A study demonstrated that this compound inhibited microtubule assembly at concentrations around 20 μM, suggesting its potential as a microtubule-destabilizing agent . This action is crucial for cancer treatment as it can disrupt cell division.
  • Antimicrobial Activity :
    • Another investigation highlighted the compound's effectiveness against various bacterial strains, showcasing its potential as an antimicrobial agent . The mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Enzyme Interaction :
    • The compound has been evaluated for its ability to bind with specific enzymes involved in metabolic pathways. Its halogen substituents enhance molecular interactions through halogen bonding, potentially increasing efficacy in biological systems.

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds to understand its unique properties:

Compound NameKey FeaturesBiological Activity
Methyl 2-bromo-4,6-difluorophenylacetateDifferent halogen positionsModerate anticancer activity
Methyl 2-chloro-3,5-difluorophenylacetateChlorine instead of bromineLower enzyme inhibition
Methyl 2-bromo-3,5-dichlorophenylacetateTwo chlorine substituentsReduced binding affinity

Q & A

Basic: What are common synthetic routes for Methyl 2-(2-bromo-3,5-difluorophenyl)acetate, and how is purity validated?

The compound is synthesized via multi-step reactions involving halogenated intermediates. For example, a bromo-difluorophenyl precursor undergoes esterification with methyl acetate under acidic or catalytic conditions. Key steps include:

  • Protection/deprotection strategies : Triisopropylsilane and trifluoroacetic acid are used to control reactivity in trifluoromethanesulfonic acid-mediated reactions .
  • Purification : Reverse-phase C-18 column chromatography (0.1% formic acid/acetonitrile) is critical for isolating the product, as the bromo and fluoro substituents increase hydrophobicity .
  • Validation : LCMS (e.g., m/z 402 [M+H]+) and HPLC (retention time: 0.70 minutes under SQD-FA05 conditions) confirm molecular weight and purity .

Advanced: How do the bromo and difluoro substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of fluorine and bromine impacts both steric and electronic properties:

  • Bromo : Acts as a leaving group in nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura couplings. For instance, bromophenylboronic acids (e.g., 2-bromophenylboronic acid) are common partners in palladium-catalyzed reactions .
  • Fluoro : Enhances electrophilicity of adjacent carbons but reduces solubility due to increased hydrophobicity. This necessitates polar aprotic solvents (e.g., DMF) for reactions .
  • Steric hindrance : The 2-bromo-3,5-difluoro substitution pattern creates steric constraints, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures for efficient coupling .

Basic: Which spectroscopic and crystallographic methods are used for structural confirmation?

  • LCMS/HPLC : Confirm molecular ion peaks (m/z 265.06 [M+H]+ for this compound) and retention times .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving halogen bonding patterns influenced by bromine and fluorine .
  • ORTEP-III : Visualizes thermal ellipsoids and molecular geometry, critical for assessing substituent orientations .

Advanced: How to resolve contradictions in NMR data caused by substituent effects?

Fluorine and bromine atoms cause complex splitting patterns and deshielding in NMR:

  • ¹⁹F NMR : Identifies coupling between fluorine atoms (e.g., 3,5-difluoro groups show distinct splitting).
  • ²D NMR (COSY, HSQC) : Resolves overlapping signals in ¹H NMR caused by aromatic protons near electronegative substituents.
  • Crystallographic cross-validation : SHELX-refined structures can validate ambiguous NMR assignments, especially when rotational isomers exist .

Basic: What solubility challenges arise during purification, and how are they addressed?

The compound’s low aqueous solubility (due to aromatic bromo/fluoro groups) requires:

  • Reverse-phase chromatography : Uses acetonitrile/formic acid gradients to improve separation .
  • Co-solvents : Ethyl acetate or DCM/MeOH mixtures enhance solubility during extraction .

Advanced: How to optimize reaction yields in sterically hindered environments?

  • Catalyst screening : Bulky ligands (e.g., XPhos) improve efficiency in Suzuki couplings by mitigating steric hindrance .
  • Temperature control : Slow addition of reagents at 0°C minimizes side reactions (e.g., debromination) .
  • Protecting groups : Temporary protection of the ester group (e.g., silylation) prevents hydrolysis during harsh conditions .

Advanced: What mechanistic insights explain the regioselectivity of substitutions on the phenyl ring?

  • Electrophilic aromatic substitution (EAS) : Fluorine directs incoming electrophiles to meta positions, but bromine at the ortho position competes, leading to mixed products. Computational modeling (DFT) predicts activation barriers for competing pathways .
  • Cross-coupling : Bromine’s position (ortho) in Suzuki reactions favors coupling at the less-hindered para position relative to fluorine .

Basic: How to develop HPLC methods for analyzing by-products in synthetic mixtures?

  • Gradient optimization : Start with high aqueous content (e.g., 90% H₂O/0.1% formic acid) to retain polar impurities, then ramp acetonitrile to elute the target compound .
  • Column selection : C-18 columns with 2.6 µm particle size enhance resolution for halogenated analogs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-bromo-3,5-difluorophenyl)acetate
Reactant of Route 2
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Methyl 2-(2-bromo-3,5-difluorophenyl)acetate

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